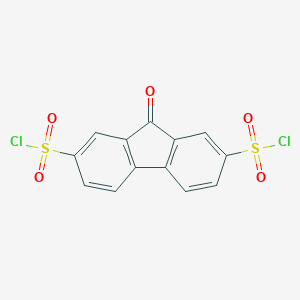

9-Oxo-9H-fluorene-2,7-disulfonyl dichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-oxofluorene-2,7-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2O5S2/c14-21(17,18)7-1-3-9-10-4-2-8(22(15,19)20)6-12(10)13(16)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLFXNQIQZAHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C2C=CC(=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383224 | |

| Record name | 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13354-21-7 | |

| Record name | 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride (CAS Number: 13354-21-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, a specialized organic compound with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information on its chemical and physical properties. Furthermore, it extrapolates potential synthetic routes and reactivity based on established principles of organic chemistry and the known behavior of analogous fluorene derivatives and sulfonyl chlorides. This guide aims to serve as a foundational resource for researchers interested in the synthesis, functionalization, and potential biological evaluation of novel compounds derived from this versatile scaffold.

Chemical and Physical Properties

This compound is a polycyclic aromatic compound characterized by a central fluorenone core functionalized with two sulfonyl chloride groups. These reactive moieties make it a valuable intermediate for the synthesis of a variety of derivatives, particularly sulfonamides.

| Property | Value | Source |

| CAS Number | 13354-21-7 | [1] |

| Molecular Formula | C₁₃H₆Cl₂O₅S₂ | [1] |

| Molecular Weight | 377.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 209 - 212 °C | [2] |

| SMILES | O=C1C2=CC(S(Cl)(=O)=O)=CC=C2C3=C1C=C(S(Cl)(=O)=O)C=C3 | [1] |

| InChI Key | ZQLFXNQIQZAHMI-UHFFFAOYSA-N | [1] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Methodologies for Key Synthetic Steps

Step 1: Disulfonation of 9-Fluorenone

-

Principle: Electrophilic aromatic substitution. The fluorenone ring is activated towards sulfonation at the 2 and 7 positions.

-

Reagents: Fuming sulfuric acid (oleum) or concentrated sulfuric acid.

-

General Protocol (Hypothetical):

-

To a stirred solution of 9-fluorenone in a suitable solvent (or neat), slowly add fuming sulfuric acid at a controlled temperature (typically 0-25 °C).

-

The reaction mixture is then heated to a temperature between 100-150 °C for several hours to drive the disulfonation.

-

After cooling, the reaction mixture is carefully poured onto ice to precipitate the disulfonic acid product.

-

The solid is collected by filtration, washed with cold water, and dried.

-

Step 2: Chlorination of 9-Oxo-9H-fluorene-2,7-disulfonic acid

-

Principle: Conversion of sulfonic acids to sulfonyl chlorides.

-

Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.

-

General Protocol (Hypothetical):

-

A mixture of 9-Oxo-9H-fluorene-2,7-disulfonic acid and an excess of thionyl chloride is heated under reflux, often with a catalytic amount of dimethylformamide (DMF).

-

The reaction is monitored for the cessation of gas evolution (SO₂ and HCl).

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., chlorinated hydrocarbons or aromatic solvents).

-

Reactivity and Potential Applications in Drug Development

The primary reactivity of this compound is centered around the two sulfonyl chloride groups. These are excellent electrophiles and readily react with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

Synthesis of Disulfonamides

The reaction with primary or secondary amines is a cornerstone of sulfonyl chloride chemistry and a key step in the synthesis of many pharmaceutical compounds.

Caption: General reaction scheme for the synthesis of disulfonamides.

Experimental Protocol (General):

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the desired amine (2.2-2.5 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.2-2.5 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

The reaction mixture is then typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Potential as a Scaffold in Drug Discovery

While there is no direct evidence of the biological activity of this compound itself, the fluorenone core is a "privileged structure" in medicinal chemistry. Various fluorene and fluorenone derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The planar nature of the fluorenone system allows for potential intercalation with DNA.

-

Antimicrobial Agents: Fluorene-based compounds have shown activity against various bacterial and fungal strains.

-

Antiviral Agents: Tilorone, a fluorenone derivative, is known for its interferon-inducing and antiviral properties.[3]

The disulfonyl dichloride functionality allows for the facile introduction of diverse side chains through the formation of sulfonamide bonds. This enables the creation of large libraries of compounds for high-throughput screening to identify novel bioactive molecules. The sulfonyl groups can act as hydrogen bond acceptors, potentially enhancing binding to biological targets.

Conclusion

This compound is a reactive and versatile building block with significant potential for the synthesis of novel compounds for drug discovery and materials science. Although detailed experimental procedures and biological data for this specific compound are scarce, this guide provides a solid foundation for its synthesis and derivatization based on established chemical principles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in various scientific fields.

References

9-Oxo-9H-fluorene-2,7-disulfonyl dichloride molecular weight

An In-depth Guide to the Molecular Weight of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This technical guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest in various chemical synthesis applications.

Molecular Weight Determination

The molecular weight of this compound has been determined to be approximately 377.21 g/mol .[1] Another source reports the molecular weight as 377.22 g/mol . This value is derived from its chemical formula, C13H6Cl2O5S2.[1]

The calculation of the molecular weight is based on the sum of the atomic weights of its constituent atoms. The table below outlines the atomic composition and the contribution of each element to the total molecular weight.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |

| Carbon | C | 12.01 | 13 | 156.13 |

| Hydrogen | H | 1.008 | 6 | 6.048 |

| Chlorine | Cl | 35.45 | 2 | 70.90 |

| Oxygen | O | 16.00 | 5 | 80.00 |

| Sulfur | S | 32.07 | 2 | 64.14 |

| Total | 377.218 |

Structural Representation

To visualize the arrangement of these atoms, the following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Workflow: Molecular Weight Verification

The standard experimental procedure for verifying the molecular weight of a synthesized compound like this compound typically involves mass spectrometry. The following diagram outlines a generalized workflow for this process.

Caption: Generalized workflow for molecular weight verification by mass spectrometry.

References

Technical Guide: Synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, a key intermediate in various chemical and pharmaceutical applications. This guide details the synthetic pathway, experimental protocols, and relevant quantitative data.

Introduction

This compound (CAS No. 13354-21-7) is a derivative of 9-fluorenone, an aromatic ketone.[1] The introduction of two sulfonyl chloride functional groups at the 2 and 7 positions of the fluorenone backbone renders the molecule highly reactive and suitable for further chemical modifications, such as the synthesis of sulfonamides and other derivatives. Its structural properties make it a valuable building block in the development of novel therapeutic agents and functional materials.

Molecular Structure and Properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 13354-21-7 |

| Molecular Formula | C₁₃H₆Cl₂O₅S₂ |

| Molecular Weight | 377.21 g/mol |

Synthetic Pathway

The synthesis of this compound is a two-step process that begins with the oxidation of fluorene to 9-fluorenone, followed by the chlorosulfonation of the 9-fluorenone intermediate.

Experimental Protocols

Step 1: Synthesis of 9-Fluorenone from Fluorene

The oxidation of fluorene to 9-fluorenone can be achieved through various methods. A common and efficient method involves air oxidation in the presence of a base and a suitable solvent.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Industrial Fluorene | 166.22 | 2.0 kg | 12.03 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.2 kg | 28.16 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.025 kg | 0.625 |

Procedure:

-

In a 100 L reactor equipped with a mechanical stirrer, heating mantle, and air inlet, combine industrial fluorene, dimethyl sulfoxide (DMSO), and sodium hydroxide.[2]

-

Heat the mixture to 40°C with continuous stirring until all solids are dissolved.[2]

-

Introduce a steady stream of air into the reaction mixture at a flow rate of 0.08 m³/h.[2]

-

Maintain the reaction temperature at 40°C and continue the air oxidation for 3 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature to induce crystallization of the product.

-

Isolate the crude 9-fluorenone by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 9-fluorenone with a purity greater than 99%. The typical yield for this process is above 85%.[2]

Quantitative Data for 9-Fluorenone Synthesis:

| Parameter | Value | Reference |

| Purity | >99% | [2] |

| Yield | >85% | [2] |

Step 2: Synthesis of this compound from 9-Fluorenone

The second step involves the electrophilic aromatic substitution of 9-fluorenone with chlorosulfonic acid. This reaction introduces two sulfonyl chloride groups at the electron-rich 2 and 7 positions of the aromatic rings.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 9-Fluorenone | 180.20 |

| Chlorosulfonic Acid | 116.52 |

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place a significant molar excess of chlorosulfonic acid.

-

Cool the chlorosulfonic acid in an ice-salt bath to between -5°C and 0°C.

-

Slowly add finely powdered 9-fluorenone in small portions to the cooled and stirred chlorosulfonic acid, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70°C for 2-3 hours to ensure complete disulfonation.

-

Carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to litmus paper.

-

Dry the product in a vacuum desiccator over phosphorus pentoxide. Further purification can be achieved by recrystallization from a suitable inert solvent like chloroform or glacial acetic acid.

Note: This procedure is a generalized protocol based on standard chlorosulfonation reactions of aromatic ketones. The exact molar ratios, temperatures, and reaction times may require optimization for the highest yield and purity.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride and sulfuric acid fumes. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The reaction is exothermic, and careful temperature control is crucial to prevent runaway reactions.

-

The work-up procedure involving quenching with ice should be performed slowly and with caution.

Conclusion

The synthesis of this compound is a feasible two-step process for laboratory and potential scale-up production. The key steps involve the efficient oxidation of fluorene to 9-fluorenone and a subsequent, carefully controlled chlorosulfonation. This technical guide provides a foundational protocol that can be optimized to achieve high yields and purity of the final product, which serves as a versatile intermediate for further chemical synthesis in drug discovery and materials science.

References

Technical Guide: Spectroscopic and Synthetic Overview of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

9-Oxo-9H-fluorene-2,7-disulfonyl dichloride is a functionalized derivative of fluorenone, a polycyclic aromatic ketone. The presence of two sulfonyl chloride groups makes it a potentially valuable intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. The sulfonyl chloride moieties can readily react with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other sulfur-containing derivatives. This guide provides a summary of its key identifiers and predicted spectroscopic data, alongside a proposed synthetic route and general experimental protocols for its characterization.

Compound Identification:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13354-21-7[1] |

| Molecular Formula | C₁₃H₆Cl₂O₅S₂[1] |

| Molecular Weight | 377.21 g/mol [1] |

| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of similar compounds.

Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.1 - 8.3 | m | 4H | H-1, H-3, H-6, H-8 |

| ~ 7.8 - 8.0 | m | 2H | H-4, H-5 |

Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 192 - 194 | C=O (C-9) |

| ~ 145 - 147 | C-2, C-7 (C-SO₂Cl) |

| ~ 138 - 140 | Quaternary Carbons |

| ~ 135 - 137 | Quaternary Carbons |

| ~ 125 - 130 | CH |

| ~ 122 - 124 | CH |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1720 - 1740 | Strong | C=O stretch (ketone) |

| ~ 1370 - 1390 | Strong | S=O stretch (asymmetric) |

| ~ 1180 - 1200 | Strong | S=O stretch (symmetric) |

| ~ 3050 - 3100 | Medium | C-H stretch (aromatic) |

| ~ 1600, 1450 | Medium | C=C stretch (aromatic) |

Predicted Mass Spectrometry (MS) Data

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 376/378/380 | High | [M]⁺ (Molecular ion with chlorine isotopes) |

| 277/279 | Medium | [M - SO₂Cl]⁺ |

| 178 | Medium | [M - 2xSO₂Cl]⁺ |

| 152 | High | [Fluorenone fragment]⁺ |

Proposed Synthesis and Characterization Workflow

A plausible synthetic route to this compound involves a three-step process starting from fluorene. This proposed workflow is illustrated in the diagram below.

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis and characterization.

Proposed Synthesis of this compound

Step 1: Oxidation of Fluorene to 9-Oxo-9H-fluorene (Fluorenone)

A common method for the oxidation of fluorene to fluorenone involves using an oxidizing agent such as sodium dichromate in acetic acid or air oxidation in the presence of a base.[2][3]

-

Procedure: To a solution of fluorene in glacial acetic acid, a solution of sodium dichromate dihydrate in glacial acetic acid is added dropwise with stirring. The reaction mixture is heated under reflux for a specified time, then cooled and poured into ice water. The precipitated crude fluorenone is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Sulfonation of 9-Oxo-9H-fluorene

Aromatic sulfonation is typically achieved by treating the aromatic compound with fuming sulfuric acid (oleum) or concentrated sulfuric acid.[4]

-

Procedure: 9-Oxo-9H-fluorene is added portion-wise to fuming sulfuric acid at a controlled temperature. The mixture is stirred until the reaction is complete (monitored by techniques like TLC). The reaction mixture is then carefully poured onto crushed ice to precipitate the 9-Oxo-9H-fluorene-2,7-disulfonic acid. The product is collected by filtration and washed with cold water.

Step 3: Chlorination of 9-Oxo-9H-fluorene-2,7-disulfonic acid

The conversion of a sulfonic acid to a sulfonyl chloride can be accomplished using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5][6]

-

Procedure: 9-Oxo-9H-fluorene-2,7-disulfonic acid is suspended in an excess of thionyl chloride, and a catalytic amount of dimethylformamide (DMF) is added. The mixture is heated under reflux with stirring until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude this compound can be purified by recrystallization.

General Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher). Standard parameters for acquisition and processing are used.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Data Acquisition: The mass spectrum is obtained using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Conclusion

This technical guide provides a foundational understanding of this compound, a compound with significant potential in synthetic chemistry. While experimental spectroscopic data is currently lacking in the public domain, the predicted data and proposed synthetic and characterization workflows presented here offer a valuable starting point for researchers and professionals interested in this molecule. Further experimental validation is necessary to confirm the properties and reactivity of this compound.

References

- 1. This compound | CAS 13354-21-7 [matrix-fine-chemicals.com]

- 2. study.com [study.com]

- 3. Solved Overview: The oxidation of fluorene to fluorenone is | Chegg.com [chegg.com]

- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-9H-fluorene-2,7-disulfonyl dichloride is a functionalized derivative of fluorenone, a tricyclic aromatic ketone. The presence of two reactive sulfonyl chloride groups makes it a valuable intermediate in organic synthesis, particularly for the preparation of a variety of derivatives with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential role in drug development as an inhibitor of key signaling pathways.

Chemical Identity and Properties

The IUPAC name for the compound is This compound [1]. It is also known as 9-fluorenone-2,7-disulfonyl chloride.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 13354-21-7 | [1] |

| Molecular Formula | C₁₃H₆Cl₂O₅S₂ | [1] |

| Molecular Weight | 377.21 g/mol | [1] |

| Appearance | Predicted to be a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents and reactive with protic solvents like water and alcohols. |

Synthesis

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 9-Oxo-9H-fluorene-2,7-disulfonic acid

This procedure is adapted from the synthesis of related sulfonated aromatic compounds.

-

Materials: 9-fluorenone, fuming sulfuric acid (oleum).

-

Procedure:

-

In a fume hood, carefully add 9-fluorenone (1 equivalent) in portions to an excess of fuming sulfuric acid (e.g., 20% SO₃) with vigorous stirring.

-

The reaction mixture is heated (e.g., to 80-100 °C) and maintained at this temperature for several hours until the reaction is complete (monitoring by techniques like TLC or HPLC is recommended).

-

After cooling to room temperature, the reaction mixture is poured carefully onto crushed ice.

-

The precipitated solid, 9-oxo-9H-fluorene-2,7-disulfonic acid, is collected by filtration, washed with cold water, and dried.

-

Step 2: Synthesis of this compound

This is a standard conversion of a sulfonic acid to a sulfonyl chloride.

-

Materials: 9-oxo-9H-fluorene-2,7-disulfonic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), and a catalytic amount of dimethylformamide (DMF).

-

Procedure:

-

In a fume hood, suspend 9-oxo-9H-fluorene-2,7-disulfonic acid (1 equivalent) in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

The mixture is heated to reflux and maintained at this temperature for several hours until the evolution of HCl and SO₂ gases ceases.

-

The excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable organic solvent (e.g., a chlorinated hydrocarbon).

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of related fluorenone derivatives.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as doublets and doublets of doublets in the downfield region (typically δ 7.5-8.5 ppm). The specific coupling patterns would depend on the substitution pattern on the fluorenone core. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-150 ppm. The carbonyl carbon (C=O) would be significantly downfield (δ > 180 ppm). Carbons attached to the sulfonyl chloride groups would also be shifted downfield. |

| IR Spectroscopy | Characteristic strong absorption bands for the C=O stretch (around 1710-1730 cm⁻¹), and strong, characteristic absorptions for the S=O stretches of the sulfonyl chloride groups (around 1370-1390 cm⁻¹ and 1180-1195 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and sulfur dioxide. |

Applications in Drug Development

The fluorene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. Fluorene derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. The reactive sulfonyl chloride groups of this compound allow for the facile synthesis of a library of sulfonamide and sulfonate ester derivatives, which can be screened for biological activity.

Inhibition of Pyruvate Dehydrogenase Kinase (PDK) Signaling Pathway

A promising area of investigation for fluorene-based compounds is the inhibition of the Pyruvate Dehydrogenase Kinase (PDK) signaling pathway. In many cancer cells, there is a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect). This is partly regulated by the Pyruvate Dehydrogenase Complex (PDC), which is a key gatekeeper of mitochondrial respiration. PDKs phosphorylate and inactivate PDC, thereby promoting glycolysis.[2][3][4] Inhibition of PDKs can reactivate PDC, shifting cancer cell metabolism back towards oxidative phosphorylation, which can lead to reduced proliferation and apoptosis.[2][3][4]

The workflow for investigating this compound derivatives as PDK inhibitors would involve several key stages.

Caption: Experimental workflow for developing PDK inhibitors.

The signaling pathway illustrates how PDKs regulate the activity of the Pyruvate Dehydrogenase Complex.

Caption: Inhibition of the PDK signaling pathway.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the synthesis of novel compounds for drug discovery. Its straightforward, albeit not formally documented, synthesis from 9-fluorenone makes it an accessible starting material. The exploration of its derivatives as inhibitors of key cellular signaling pathways, such as the Pyruvate Dehydrogenase Kinase pathway, represents a promising avenue for the development of new therapeutic agents, particularly in the field of oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential.

References

- 1. This compound | CAS 13354-21-7 [matrix-fine-chemicals.com]

- 2. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate Dehydrogenase Kinase as a Potential Therapeutic Target for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Properties of Fluoren-9-one-2,7-disulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Fluoren-9-one-2,7-disulfonyl chloride, a key intermediate in organic synthesis. This document outlines its known physical characteristics, provides a plausible synthetic pathway, and details the necessary characterization methods.

Core Physical and Chemical Properties

Fluoren-9-one-2,7-disulfonyl chloride is a solid organic compound with the chemical formula C₁₃H₆Cl₂O₅S₂.[1] It is characterized by a fluorenone core functionalized with two sulfonyl chloride groups at the 2 and 7 positions. These reactive groups make it a valuable building block for the synthesis of various derivatives, particularly in the fields of medicinal chemistry and materials science.

For ease of comparison, the key quantitative data for Fluoren-9-one-2,7-disulfonyl chloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13354-21-7 | [1] |

| Molecular Formula | C₁₃H₆Cl₂O₅S₂ | [1] |

| Molecular Weight | 377.22 g/mol | [1] |

| Melting Point | 209-212 °C | |

| Boiling Point (Predicted) | 598.9 ± 43.0 °C | |

| Purity | ≥98% | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8 °C | [1] |

Synthesis Pathway

A likely synthetic route to Fluoren-9-one-2,7-disulfonyl chloride commences with fluorene. The process involves a three-step sequence: disulfonation of the fluorene backbone, followed by oxidation to the corresponding fluorenone, and culminating in the chlorination of the sulfonic acid groups to yield the desired disulfonyl chloride.

Caption: Plausible synthetic pathway for Fluoren-9-one-2,7-disulfonyl chloride.

Experimental Protocols

Step 1: Synthesis of Fluorene-2,7-disulfonic acid (Sulfonation)

This step involves the electrophilic aromatic substitution of fluorene with a sulfonating agent.

Materials:

-

Fluorene

-

Concentrated sulfuric acid (or oleum)

-

Anhydrous solvent (e.g., nitrobenzene or dichloromethane)

Procedure:

-

Dissolve fluorene in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add concentrated sulfuric acid (or oleum) to the stirred solution. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to the desired temperature and maintain for several hours to ensure complete disulfonation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto ice to precipitate the sulfonic acid product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Fluoren-9-one-2,7-disulfonic acid (Oxidation)

The methylene bridge of the fluorene derivative is oxidized to a ketone.

Materials:

-

Fluorene-2,7-disulfonic acid

-

Oxidizing agent (e.g., potassium dichromate, chromium trioxide, or sodium hypochlorite)

-

Glacial acetic acid

Procedure:

-

Suspend Fluorene-2,7-disulfonic acid in glacial acetic acid in a round-bottom flask.

-

Slowly add the oxidizing agent to the suspension.

-

Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into a large volume of cold water.

-

Collect the precipitated product by filtration, wash thoroughly with water, and dry.

Step 3: Synthesis of Fluoren-9-one-2,7-disulfonyl chloride (Chlorination)

The sulfonic acid groups are converted to sulfonyl chlorides.

Materials:

-

Fluoren-9-one-2,7-disulfonic acid

-

Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride, or oxalyl chloride)

-

Anhydrous, inert solvent (e.g., dichloromethane, chloroform, or N,N-dimethylformamide as a catalyst)

Procedure:

-

Suspend Fluoren-9-one-2,7-disulfonic acid in an anhydrous, inert solvent.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if using thionyl chloride or oxalyl chloride.

-

Slowly add the chlorinating agent to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction should be carried out under a fume hood as toxic gases may be evolved.

-

After the reaction is complete, cool the mixture and remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

Characterization Workflow

The successful synthesis of Fluoren-9-one-2,7-disulfonyl chloride and its intermediates requires thorough characterization at each step. The following workflow outlines the key analytical techniques to be employed.

Caption: General workflow for the synthesis and characterization of organic compounds.

Expected Spectral Data:

Although specific experimental spectra for Fluoren-9-one-2,7-disulfonyl chloride are not available in the public domain, the following are the expected characteristic signals based on its structure:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the specific chemical shifts and coupling patterns being dependent on the substitution pattern of the fluorenone core.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon (C=O) of the fluorenone, the carbons bearing the sulfonyl chloride groups, and the other aromatic carbons.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone (around 1710-1730 cm⁻¹), and the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl chloride groups (around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (377.22 g/mol ), along with characteristic fragmentation patterns.

This technical guide serves as a foundational resource for researchers working with Fluoren-9-one-2,7-disulfonyl chloride. Further experimental work is required to establish detailed and validated protocols and to fully characterize the spectral properties of this compound.

References

Solubility Profile of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative solubility summary, detailed experimental protocols for determining solubility, and a general workflow illustrating its application in synthesis where solubility is a critical parameter.

Introduction

This compound is a reactive organic compound featuring two sulfonyl chloride functional groups attached to a fluorenone core. This structure makes it a valuable building block, particularly in the synthesis of novel sulfonamides and other derivatives with potential applications in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a crucial factor for its successful application in synthesis, influencing reaction kinetics, purification, and overall yield.

Solubility Data

While specific quantitative solubility data for this compound is not extensively documented, general principles for aryl sulfonyl chlorides suggest it is soluble in a range of common organic solvents and has low solubility in water.[1][2] The high reactivity of the sulfonyl chloride groups with water, leading to hydrolysis, further necessitates the use of anhydrous organic solvents in most applications.

Table 1: Qualitative Solubility of Aryl Sulfonyl Chlorides in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Notes |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally Soluble | These solvents are often used for reactions involving sulfonyl chlorides due to their ability to dissolve a wide range of reactants. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Soluble | Commonly used for reactions and extractions of sulfonyl chlorides and their derivatives.[2] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Generally Soluble | THF is a common solvent for reactions, while diethyl ether is often used for extractions. |

| Aromatic | Toluene, Benzene | Generally Soluble | Suitable for certain reactions, though their lower polarity might result in lower solubility compared to more polar aprotic solvents. |

| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Low to Insoluble | Highly reactive with water, leading to hydrolysis to the corresponding sulfonic acid.[1] Alcohols can lead to the formation of sulfonate esters. |

Experimental Protocol: Determination of Solubility via Gravimetric Method

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is reliable and relies on the precise measurement of mass.[3][4][5][6]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass evaporating dishes

-

Vacuum oven

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Visualization of Experimental Workflow and Synthetic Application

The solubility of this compound is a critical parameter in its synthetic applications, such as the preparation of sulfonamides. The choice of solvent affects the dissolution of reactants, the reaction rate, and the ease of product isolation.

Caption: Workflow for the synthesis of sulfonamides from this compound.

This diagram illustrates a typical synthetic workflow where this compound is reacted with an amine to form a sulfonamide. The initial step, the dissolution of reactants, is critically dependent on the choice of an appropriate solvent in which the sulfonyl dichloride is sufficiently soluble.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its general solubility in aprotic organic solvents is well-established based on the behavior of similar aryl sulfonyl chlorides. For researchers and drug development professionals, understanding the qualitative solubility and having access to a robust experimental protocol for its quantitative determination are essential for the successful utilization of this versatile synthetic intermediate. The provided methodologies and workflow are intended to serve as a practical guide for handling and applying this compound in a laboratory setting.

References

An In-depth Technical Guide on 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive overview of the current state of knowledge regarding the chemical and structural properties of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride. Despite its potential as a versatile chemical intermediate in organic synthesis and drug discovery, a detailed crystal structure of this specific compound has not been reported in the public domain. This document summarizes the available physicochemical data, proposes a putative synthetic route, and outlines the standard experimental workflow for its crystallographic analysis. Furthermore, it highlights the current gap in the understanding of its biological activity and related signaling pathways, presenting an opportunity for future research.

Physicochemical Properties

While a definitive crystal structure is not available, fundamental physicochemical properties of this compound have been cataloged by various chemical suppliers. A summary of this information is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 13354-21-7 | [1] |

| Molecular Formula | C₁₃H₆Cl₂O₅S₂ | [1] |

| Molecular Weight | 377.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | ClS(=O)(=O)C1=CC2=C(C=C1)C1=CC=C(C=C1C2=O)S(Cl)(=O)=O | [1] |

| InChIKey | ZQLFXNQIQZAHMI-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The diagram below illustrates this proposed synthetic workflow.

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol for Crystal Growth and Structure Determination

The definitive determination of the crystal structure of this compound would require single-crystal X-ray diffraction analysis. The general experimental workflow for such an analysis is outlined below.

Table 2: General Experimental Protocol for Single-Crystal X-ray Diffraction

| Step | Detailed Methodology |

| 1. Purification | The synthesized this compound should be purified to high homogeneity, typically by recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) to remove any impurities that might hinder crystal growth. |

| 2. Crystal Growth | High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened to find optimal conditions for the growth of diffraction-quality crystals. |

| 3. Data Collection | A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector. |

| 4. Structure Solution | The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. |

| 5. Structure Refinement | The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed structure factors. |

| 6. Validation | The final refined crystal structure is validated using software tools like PLATON and CheckCIF to ensure its chemical and geometric sensibility. The final crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC). |

The logical flow of this experimental process is visualized in the following diagram.

Caption: The experimental workflow for determining the crystal structure.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing any specific biological activity or the involvement of this compound in any signaling pathways. As a reactive sulfonyl chloride, the compound is likely to exhibit cytotoxicity through non-specific covalent modification of biological macromolecules. However, its potential as a precursor for the synthesis of more stable and specific bioactive molecules, such as sulfonamides, remains an area ripe for exploration. The fluorene scaffold itself is a privileged structure in medicinal chemistry, and derivatives have shown a wide range of biological activities.

Future Outlook

The lack of a definitive crystal structure and biological characterization of this compound represents a significant knowledge gap. Future research should prioritize the synthesis and crystallization of this compound to provide a solid structural foundation for further studies. Elucidation of its crystal structure would enable computational studies, such as molecular docking, to predict potential biological targets. Subsequently, a systematic investigation of its biological activity and the synthesis of derivative libraries could uncover novel therapeutic applications. For professionals in drug development, this compound represents an underexplored starting point for the design of new chemical entities.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Fluorene-Based Sulfonyl Chlorides

For Immediate Release

A deep dive into the synthesis, characterization, and evolution of fluorene-based sulfonyl chlorides, offering a critical resource for researchers, scientists, and drug development professionals. This guide illuminates the historical context of these compounds, provides detailed experimental methodologies, and explores their burgeoning role in medicinal chemistry and materials science.

Fluorene, a polycyclic aromatic hydrocarbon first isolated from coal tar in 1867 by Marcellin Berthelot, has transitioned from a chemical curiosity to a cornerstone of modern chemical synthesis.[1] Its rigid, planar structure and unique electronic properties have made its derivatives, particularly fluorene-based sulfonyl chlorides, a subject of intense research and development. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of these important chemical entities.

A Historical Perspective: From Coal Tar to Targeted Synthesis

The journey of fluorene-based sulfonyl chlorides is intrinsically linked to the broader history of aromatic sulfonyl chlorides. The foundational methods for introducing a sulfonyl chloride group onto an aromatic ring, such as direct chlorosulfonation with chlorosulfonic acid and the Sandmeyer reaction of aromatic amines, have been known for over a century. Early investigations into the chemistry of fluorene likely explored these classical reactions, leading to the first, albeit sparsely documented, syntheses of fluorene-based sulfonyl chlorides.

A significant milestone in the application of fluorene chemistry was the development of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). While not a sulfonyl chloride, its widespread adoption in peptide synthesis from the 1970s onwards spurred a broader interest in the functionalization of the fluorene core, indirectly fueling research into other derivatives, including sulfonyl chlorides.

The latter half of the 20th century and the early 21st century have witnessed a more systematic exploration of fluorene-based sulfonyl chlorides, driven by their potential in medicinal chemistry as anticancer and antimicrobial agents, and in materials science as building blocks for organic light-emitting diodes (OLEDs) and fluorescent probes.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of fluorene-based sulfonyl chlorides primarily relies on the electrophilic substitution of the fluorene ring. The specific regioselectivity of the sulfonation is influenced by the substituents already present on the fluorene core.

Chlorosulfonation of Fluorene Derivatives

Direct chlorosulfonation using chlorosulfonic acid is a common and effective method for introducing a sulfonyl chloride group. The reaction conditions, such as temperature and reaction time, are critical for controlling the degree and position of sulfonation.

Experimental Protocol: Synthesis of 2,7-Dibromo-fluorene-4-sulfonic acid [2]

-

Materials: 2,7-Dibromofluorene (0.501 g, 1.54 mmol), Chloroform (13 mL), Chlorosulfonic acid (0.5 mL).

-

Procedure:

-

A solution of 2,7-dibromofluorene in chloroform is prepared and stirred for 15 minutes at room temperature.

-

The solution is cooled to 0 °C.

-

Chlorosulfonic acid is added slowly dropwise, and the reaction mixture is stirred at 0 °C for 2 hours.

-

The resulting solid is filtered off and dried.

-

Conversion of Sulfonic Acids to Sulfonyl Chlorides

Fluorene sulfonic acids, which can be prepared by sulfonation with sulfuric acid, can be converted to the corresponding sulfonyl chlorides using reagents like phosphorus pentachloride or thionyl chloride.

Experimental Protocol: Synthesis of 2,7-Dibromo-fluorene-4-sulfonyl chloride from its Sulfonic Acid [2]

-

Materials: 2,7-Dibromofluorene-4-sulphonic acid (0.500 g, 1.236 mmol), Phosphorus pentachloride (0.322 g, 1.540 mmol), Phosphorus oxychloride (2.06 g, 7.53 mmol).

-

Procedure:

-

The reagents are mixed and stirred at 120 °C for 4 hours.

-

The phosphorus oxychloride is removed by evaporation under vacuum to yield the crude product.

-

Purification is performed using flash chromatography.

-

Synthesis of Dichlorinated Fluorene Derivatives

The synthesis of dichlorinated fluorene precursors is a key step for accessing certain sulfonyl chloride derivatives. Sulfuryl chloride in the presence of a Lewis acid catalyst is an effective chlorinating agent.

Experimental Protocol: Synthesis of 2,7-Dichlorofluorene [3]

-

Materials: Industrial fluorene (1000g), Glacial acetic acid (2500ml), Ferric chloride (20g), Sulfuryl chloride (1600g).

-

Procedure:

-

Industrial fluorene and ferric chloride are added to glacial acetic acid and cooled to 16 °C.

-

Sulfuryl chloride is added dropwise, maintaining the temperature below 20 °C.

-

The reaction is stirred for 2 hours, then warmed to 95 °C for 30 minutes.

-

The mixture is cooled to 20 °C, filtered, and the filter cake is washed with water and dried.

-

Quantitative Data Summary

The following tables summarize key quantitative data for selected fluorene-based sulfonyl chlorides and their precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 9H-Fluorene | C₁₃H₁₀ | 166.22 | 116-117 | [1] |

| 9,9-Dimethylfluorene | C₁₅H₁₄ | 194.27 | Not specified | [4] |

| 9-oxo-9H-fluorene-1-sulfonyl chloride | C₁₃H₇ClO₃S | 278.71 | Not available | |

| 9H-Fluorene-2,7-disulfonyl dichloride | C₁₃H₈Cl₂O₄S₂ | 363.24 | Not specified | |

| 9-oxo-9H-fluorene-2,7-disulfonyl dichloride | C₁₃H₆Cl₂O₅S₂ | 377.21 | Not specified | [5] |

| Synthetic Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| Chlorosulfonation | 2,7-Dibromo-9,9-dihexylfluorene | Sodium 2,7-dibromo-9,9-dihexyl-fluorene-4-sulfinate | 1. Chlorosulfonic acid, Chloroform2. NaOH | 131 (crude) | [2] |

| Sulfonyl Chloride Formation | 2,7-Dibromo-9,9-dihexylfluorene-4-sodiumsulfinate | 2,7-Dibromo-9,9-dihexylfluorene-4-sulfonyl chloride | Phosphorus pentachloride, Phosphorus oxychloride | 73.8 | [2] |

| Chlorination | Fluorene | 2,7-Dichlorofluorene | Sulfuryl chloride, Ferric chloride, Glacial acetic acid | ~63 | [3] |

Visualization of Key Synthetic Pathways and Biological Mechanisms

The following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a biological signaling pathway influenced by fluorene derivatives.

Caption: Synthetic routes to fluorene-based sulfonyl chlorides.

Caption: ROS-mediated apoptosis pathway induced by a fluorene derivative.

Applications in Drug Discovery and Medicinal Chemistry

Fluorene-based sulfonyl chlorides and their derivatives have emerged as promising scaffolds in drug discovery. Their rigid structure provides a platform for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets.

Several studies have highlighted the anticancer properties of fluorene derivatives. For instance, certain compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of both intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways.

Furthermore, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers, has been identified as a target for fluorene-based inhibitors. These compounds can suppress STAT3 phosphorylation and its downstream transcriptional activities, leading to the downregulation of anti-apoptotic proteins and cell cycle regulators.

Caption: Mechanism of STAT3 signaling inhibition.

Conclusion

The field of fluorene-based sulfonyl chlorides has evolved significantly from its early roots in classical aromatic chemistry. The versatility of the fluorene scaffold, combined with the reactivity of the sulfonyl chloride group, has paved the way for the development of a diverse range of molecules with significant applications in both medicinal chemistry and materials science. As our understanding of synthetic methodologies and biological pathways continues to grow, fluorene-based sulfonyl chlorides are poised to remain a fertile ground for innovation and discovery.

References

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]

- 4. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride as a monomer for the synthesis of high-performance polymers, such as poly(arylene ether sulfone)s and polyamides. The protocols outlined below are based on established principles of step-growth polymerization and draw from methodologies reported for structurally similar monomers.

Introduction

This compound is a highly reactive aromatic monomer containing a rigid, planar fluorenone moiety and two sulfonyl chloride functional groups. This unique structure makes it an attractive building block for the synthesis of polymers with potentially high thermal stability, excellent mechanical properties, and specific optoelectronic characteristics. The fluorenone core can impart desirable properties such as fluorescence and high glass transition temperatures (Tg), which are beneficial for applications in advanced materials, including specialty membranes, high-performance engineering plastics, and as components in drug delivery systems.[1]

Polymers derived from fluorene-based monomers are of significant interest due to their exceptional thermal and chemical stability.[1][2] The incorporation of the 9-oxo-fluorene-2,7-disulfonyl moiety into a polymer backbone is anticipated to yield materials with enhanced rigidity and potentially improved solubility in common organic solvents, facilitating their processing.

Application: Synthesis of Poly(arylene ether sulfone)s

Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal and chemical resistance.[3] The synthesis of PAES using this compound can be achieved through nucleophilic aromatic substitution (SNAr) polycondensation with various bisphenols. The resulting polymers are expected to exhibit high glass transition temperatures and thermal stability due to the rigid fluorenone backbone.

Experimental Protocol: Synthesis of Poly(9-oxo-fluorene-2,7-sulfone-co-bisphenol A)

This protocol describes a general procedure for the synthesis of a poly(arylene ether sulfone) from this compound and Bisphenol A.

Materials:

-

This compound

-

Bisphenol A

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Toluene

-

Methanol

-

Deionized water

Procedure:

-

Monomer and Salt Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound, an equimolar amount of Bisphenol A, and a slight excess (e.g., 1.1 equivalents) of anhydrous potassium carbonate.

-

Solvent Addition: Add a sufficient amount of DMAc (or NMP) and toluene (typically in a 2:1 to 3:1 v/v ratio) to the flask to achieve a solids concentration of 15-25% (w/v).

-

Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction medium is anhydrous.

-

Polymerization: After dehydration, carefully remove the toluene from the reaction mixture by slowly increasing the temperature to 160-180 °C. Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary. Slowly pour the polymer solution into a large volume of vigorously stirring methanol or a methanol/water mixture to precipitate the polymer.

-

Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

-

Drying: Dry the purified polymer in a vacuum oven at 80-120 °C for 24 hours or until a constant weight is achieved.

Expected Polymer Characterization Data

The following table summarizes the expected properties of the synthesized poly(arylene ether sulfone). The values are illustrative and would need to be confirmed by experimental analysis.

| Property | Expected Value/Range | Characterization Method |

| Molecular Weight (Mn) | 20,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |

| Glass Transition Temp. (Tg) | 220 - 280 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Td) | > 450 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in NMP, DMAc, Chloroform | Solubility Tests |

Application: Synthesis of Polyamides

The sulfonyl chloride groups of this compound can also react with diamines to form poly(sulfonamide)s or with amino-phenols to form poly(ether-sulfonamide)s. These polymers are expected to have high thermal stability and good mechanical properties.

Experimental Protocol: Synthesis of a Polyamide from this compound and 4,4'-Oxydianiline (ODA)

This protocol provides a general method for the low-temperature solution polycondensation to synthesize a polyamide.

Materials:

-

This compound

-

4,4'-Oxydianiline (ODA)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Pyridine or Triethylamine (as an acid scavenger)

-

Methanol

-

Deionized water

Procedure:

-

Diamine Solution: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in anhydrous DMAc. Cool the solution to 0-5 °C in an ice bath.

-

Monomer Addition: Slowly add solid this compound to the stirred diamine solution in small portions.

-

Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly.

-

Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of stirring methanol.

-

Washing: Filter the polymer and wash it extensively with methanol and hot water to remove unreacted monomers and salts.

-

Drying: Dry the resulting polyamide powder in a vacuum oven at 80-100 °C for 24 hours.

Visualizations

Chemical Structures and Polymerization Schemes

Caption: General polymerization pathways for this compound.

Experimental Workflow for Polymer Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and characterization of polymers.

Safety Precautions

-

This compound is a sulfonyl chloride and should be handled with care. It is moisture-sensitive and will react with water to release hydrochloric acid.

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Anhydrous solvents and reagents are crucial for successful polymerization and to avoid side reactions.

Disclaimer: The experimental protocols and expected data provided are for informational purposes only and are based on general chemical principles. Researchers should consult relevant literature for similar polymer systems and conduct their own optimization and safety assessments.

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. Synthesis and Characterization of Poly(arylene ether sulfone)s with Novel Structures and Architectures | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride as a Monomer for Polycondensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-9H-fluorene-2,7-disulfonyl dichloride is a highly reactive aromatic monomer that holds significant promise in the synthesis of novel polymers through polycondensation reactions. Its rigid, fluorenone-based structure, combined with the reactive sulfonyl chloride groups, allows for the creation of polysulfonamides and polyesters with unique thermal, mechanical, and photophysical properties. These characteristics make polymers derived from this monomer attractive for a range of applications, from high-performance engineering plastics to advanced materials in the biomedical and pharmaceutical fields. Fluorene derivatives, in general, have garnered attention for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, opening avenues for the development of novel therapeutic agents and drug delivery systems.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in polycondensation, with a focus on its potential in drug development.

Application Notes

Polymers synthesized from this compound are anticipated to exhibit high thermal stability and glass transition temperatures due to the rigid fluorene core.[3][4] The presence of the polar sulfonyl and ketone moieties can influence solubility and interactions with biological systems.

Potential Applications in Drug Development

-

Drug Delivery Systems: The aromatic backbone of the resulting polymers can be functionalized to create carriers for targeted drug delivery. The inherent properties of fluorene derivatives may also contribute to the overall therapeutic effect.

-

Anticancer Agents: Fluorene derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[1] Polymers incorporating the 9-oxo-9H-fluorene moiety could be designed as macromolecular anticancer agents.

-

Biomaterials: The mechanical strength and thermal resistance of these polymers make them candidates for the development of robust biomaterials for medical devices and implants.

Anticancer Mechanism of Action

Certain fluorene derivatives have been found to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS).[1][5] This process can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][5] The overproduction of ROS creates oxidative stress within the cancer cells, leading to cellular damage and triggering the apoptotic cascade.

Experimental Protocols

The following are generalized protocols for the synthesis of polysulfonamides and polyesters via polycondensation using this compound. These should be adapted based on the specific co-monomer and desired polymer properties.

Protocol 1: Synthesis of Polysulfonamide via Interfacial Polycondensation

This protocol describes the reaction of this compound with an aromatic diamine.

Materials:

-

This compound

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

Dichloromethane (CH₂Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Acetone

-

Methanol

Procedure:

-

Prepare an aqueous solution of the aromatic diamine and sodium carbonate.

-

Prepare an organic solution by dissolving this compound in dichloromethane.

-

Combine the aqueous and organic solutions in a baffled flask and stir vigorously at room temperature for 2-4 hours to facilitate the interfacial reaction.

-

Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration and wash thoroughly with deionized water and acetone to remove unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Protocol 2: Synthesis of Polyester via Solution Polycondensation

This protocol describes the reaction of this compound with a diol.

Materials:

-

This compound

-

Bisphenol (e.g., Bisphenol A)

-

Pyridine (as a solvent and acid scavenger)

-

N-Methyl-2-pyrrolidone (NMP)

-

Methanol

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the bisphenol in a mixture of NMP and pyridine.

-

Slowly add a solution of this compound in NMP to the bisphenol solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and maintain for 6-12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.

-

Filter the polymer and wash it with methanol and deionized water.

-

Dry the polyester product in a vacuum oven at 100-120 °C for 24 hours.

Data Presentation

The following tables summarize typical properties of fluorene-based polymers, which can be used as a reference for the expected performance of polymers derived from this compound.

Table 1: Thermal Properties of Fluorene-Based Polyesters [3]

| Polymer ID | Diol Component | Tg (°C) | 10% Weight Loss Temp. (°C) |

| FBP-1 | Ethylene Glycol | 40 | 350 |

| FBP-2 | 1,6-Hexanediol | 65 | 365 |

| FBP-3 | Fluorene-diol | 116 | 398 |

Table 2: Mechanical Properties of Fluorene-Based Poly(arylene ether sulfone) Membranes

| Property | Value Range |

| Tensile Modulus (GPa) | 0.83 - 1.92 |

| Elongation at Break (%) | 9.3 - 34.1 |

| Tensile Strength (MPa) | 36.9 - 61.3 |

Table 3: Solubility of Fluorene-Based Polyimides [6]

| Solvent | Solubility |

| N-Methyl-2-pyrrolidone (NMP) | ++ |

| N,N-Dimethylacetamide (DMAc) | ++ |

| Dimethyl sulfoxide (DMSO) | ++ |

| Chloroform | + |

| Toluene | - |

| ++: Soluble; +: Partially Soluble; -: Insoluble |

Visualizations

Caption: Experimental workflow for polycondensation.

Caption: Anticancer signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "Fluorene-Containing Polyesters and Poly(Ester-Amide)s" by M. Bruma, I. Negulescu et al. [repository.lsu.edu]

- 5. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Poly(sulfonamide-imide)s using 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid and planar moieties, such as the fluorene group, into the polymer backbone can further enhance these properties. This document provides a detailed protocol for the synthesis of novel poly(sulfonamide-imide)s utilizing 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride as a key monomer. The reaction of a disulfonyl dichloride with a diamine leads to the formation of polysulfonamides, a class of polymers also known for their high thermal stability. By reacting this compound with aromatic diamines, novel polymers containing both sulfonamide and fluorenone linkages are obtained, potentially offering a unique combination of properties suitable for advanced materials and biomedical applications.

Synthesis Pathway

The synthesis of poly(sulfonamide-imide)s from this compound and an aromatic diamine proceeds via a low-temperature solution polycondensation reaction. The sulfonyl chloride groups of the fluorene monomer react with the amino groups of the diamine to form sulfonamide linkages, releasing hydrochloric acid as a byproduct. A tertiary amine, such as triethylamine or pyridine, is used as an acid scavenger to neutralize the HCl and drive the reaction to completion.

Caption: Reaction scheme for poly(sulfonamide-imide) synthesis.

Experimental Protocols

Materials

-

This compound (Monomer A)

-

Aromatic diamine (e.g., 4,4'-oxydianiline, 4,4'-diaminodiphenyl sulfone) (Monomer B)

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Triethylamine (TEA), freshly distilled

-

Methanol

-

Nitrogen gas (high purity)

Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Dropping funnel

-

Low-temperature bath (ice-water or cryostat)

-

Buchner funnel and filter flask

-

Vacuum oven

Protocol for Low-Temperature Solution Polycondensation

-

Monomer Dissolution: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of the aromatic diamine (Monomer B) and triethylamine (2.2 equivalents based on Monomer A) in anhydrous DMAc under a gentle nitrogen stream. Stir the mixture at room temperature until all solids are completely dissolved.

-

Cooling: Cool the solution to 0-5 °C using a low-temperature bath.

-

Monomer Addition: Dissolve an equimolar amount of this compound (Monomer A) in a separate flask containing anhydrous DMAc. Transfer this solution to a dropping funnel and add it dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 18-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitation and Purification: Pour the viscous polymer solution slowly into a beaker containing vigorously stirred methanol to precipitate the polymer.

-